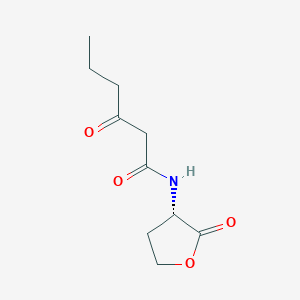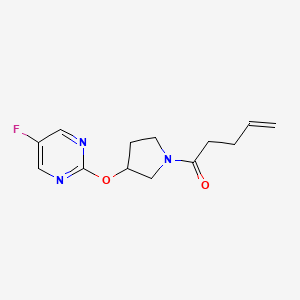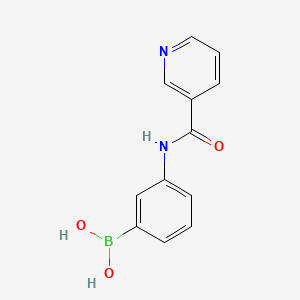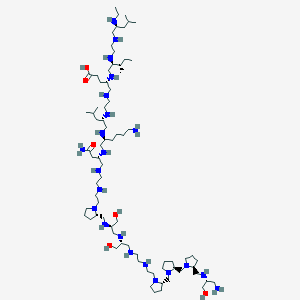
Exendin-4 (Acétate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exendin-4 (Acetate) is a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)This compound is primarily used in the treatment of type 2 diabetes due to its ability to enhance insulin secretion and regulate blood glucose levels .
Applications De Recherche Scientifique
Exendin-4 (Acetate) has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Exendin-4 (Acetate), also known as Exenatide, is a glucagon-like peptide-1 (GLP-1) analog . It primarily targets the GLP-1 receptor . The GLP-1 receptor plays a crucial role in glucose metabolism .
Mode of Action
Exendin-4 activates the GLP-1 receptor, leading to an increase in insulin secretion and a decrease in glucagon secretion . This interaction is glucose-dependent . Additionally, Exendin-4 slows gastric emptying and decreases food intake .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . Exendin-4 also improves IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape .
Pharmacokinetics
Exendin-4 exhibits nonlinear disposition due to receptor-mediated endocytosis via the GLP-1 receptor . The absorption rate constant (ka) decreases with increasing doses in all three species (rats, monkeys, humans) . The clearance from the central compartment (CLc) is similar to reported renal clearances . Selected PK parameters (CLc, Vc, and koff) correlate allometrically with body weight .
Result of Action
Exendin-4 has several molecular and cellular effects. It modulates the body’s natural response to glucose, leading to more insulin and less glucagon being released in response to glucose . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . Furthermore, Exendin-4 improves long-term potentiation and neuronal dendritic growth .
Action Environment
The action of Exendin-4 can be influenced by environmental factors such as diet. For instance, it has been shown to improve cognitive function and brain insulin resistance in mice fed a high-fat diet . It also inhibits the reduction of long-term potentiation in the brains of mice on a high-fat diet .
Analyse Biochimique
Biochemical Properties
Exendin-4 (Acetate) interacts with the glucagon-like peptide-1 receptor, increasing intracellular cAMP in pancreatic acinar cells . It mimics the activity of mammalian incretin hormone glucagon-like peptide 1 (GLP-1), thus playing a crucial role in the control of glucose .
Cellular Effects
Exendin-4 (Acetate) has significant effects on various types of cells and cellular processes. It significantly increases NO production in human umbilical vein endothelial cells . In pancreatic β-cells, it enhances insulin secretion, decreases glucagon secretion, and slows gastric emptying to improve glycemic control . In addition, it has been shown to have neuroprotective effects in animal models of various neurodegenerative diseases .
Molecular Mechanism
Exendin-4 (Acetate) exerts its effects at the molecular level through several mechanisms. It activates the GLP-1 receptor and increases insulin secretion, decreases glucagon secretion, and slows gastric emptying . It also stimulates the cAMP-PKA pathway by activating GLP-1R and then increases the level of nonphospho-β-catenin to stimulate the Wnt/β-catenin pathway .
Temporal Effects in Laboratory Settings
Exendin-4 (Acetate) has shown to inhibit the reduction of long-term potentiation (LTP) in high fat diet mouse brain over time . It also demonstrated the improvement of IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape in metabolic imbalanced in vitro condition .
Dosage Effects in Animal Models
In animal models, Exendin-4 (Acetate) has shown to have varying effects at different dosages. For instance, it has been found to decrease growth and nutritional indices, influence the activity of digestive enzymes, and induce changes in metabolite profiles, particularly affecting energy substance metabolism .
Metabolic Pathways
Exendin-4 (Acetate) plays a cardinal role in glucose metabolism in specific nuclei of the hindbrain by binding to its specific receptors, called GLP-1 receptors . It regulates glucose-dependent insulin homeostasis and food intake, weight loss, and the level of glucagon .
Transport and Distribution
Exendin-4 (Acetate) is transported and distributed within cells and tissues. It reaches a peak plasma concentration in 2.1 hours . Because Exendin-4 (Acetate) is administered subcutaneously, the bioavailability is 1 .
Subcellular Localization
Exendin-4 (Acetate) has been found to reduce apoptotic cell death and increase proliferating cells in the Atg7-deficient islets, and that Exendin-4 counteracted thapsigargin-induced cell death of isolated islets augmented by autophagy deficiency . This suggests that Exendin-4 (Acetate) might have a role in the subcellular localization and activity of certain proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Exendin-4 (Acetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, which is activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods: In industrial settings, the synthesis of Exendin-4 (Acetate) is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and can produce large quantities of the peptide with high purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Exendin-4 (Acetate) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid analogs.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Comparaison Avec Des Composés Similaires
Glucagon-like peptide-1 (GLP-1): A naturally occurring hormone with similar insulinotropic effects.
Liraglutide: A long-acting GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Dulaglutide: Another long-acting GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness: Exendin-4 (Acetate) is unique due to its origin from the venom of the Gila monster and its high affinity for the GLP-1 receptor. Unlike GLP-1, which has a very short half-life, Exendin-4 (Acetate) is more resistant to enzymatic degradation, allowing for longer-lasting effects .
Propriétés
InChI |
InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVPWRREHDVDN-IFKXHDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H159N22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
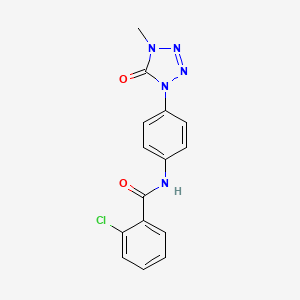
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
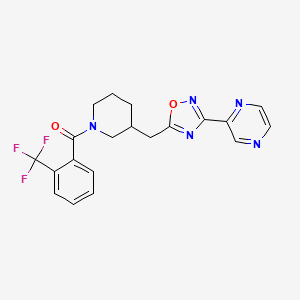
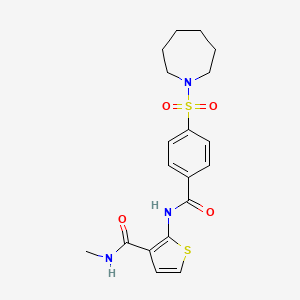
![9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile](/img/structure/B2388559.png)
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2388561.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
